3-((3-Bromophenyl)amino)thietane 1,1-dioxide
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Overview
Description
3-((3-Bromophenyl)amino)thietane 1,1-dioxide is a compound belonging to the class of thietane derivatives.
Preparation Methods
The synthesis of 3-((3-Bromophenyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H₂O₂) for oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-((3-Bromophenyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Substitution: It can undergo substitution reactions with sodium phenolates or thiophenolate.
Cycloaddition: The compound can participate in [2+2] cycloaddition reactions, forming new cyclic structures.
Common reagents used in these reactions include sodium phenolates, thiophenolate, and hydrogen peroxide. Major products formed from these reactions include 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides .
Scientific Research Applications
3-((3-Bromophenyl)amino)thietane 1,1-dioxide has several scientific research applications:
Pharmaceuticals: The compound has shown potential antidepressant activity in preclinical studies.
Organic Synthesis: It serves as an intermediate in the synthesis of various sulfur-containing acyclic and heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying sulfur-containing heterocycles and their biological activities.
Mechanism of Action
The mechanism of action of 3-((3-Bromophenyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets in the brain, leading to antidepressant effects . The compound likely modulates neurotransmitter levels and receptor activity, although the exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-((3-Bromophenyl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Phenylsulfanylthietane-1,1-dioxide: Similar in structure but with a phenylsulfanyl group instead of a bromophenyl group.
3-Aryloxythietane-1,1-dioxides: These compounds have an aryloxy group and exhibit similar chemical properties.
3-Cyanothiete 1,1-dioxide: A related compound with a cyanothiete group, used in cycloaddition reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10BrNO2S |
---|---|
Molecular Weight |
276.15 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-2-1-3-8(4-7)11-9-5-14(12,13)6-9/h1-4,9,11H,5-6H2 |
InChI Key |
RFRURASVPAMEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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